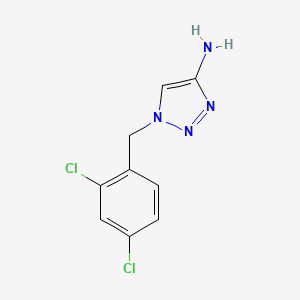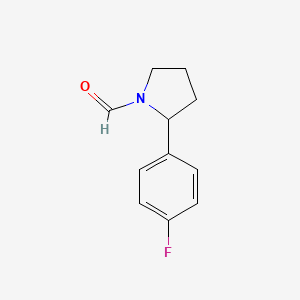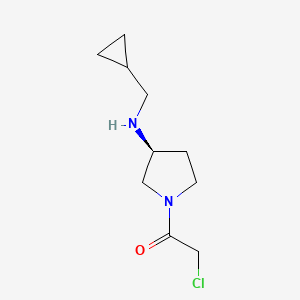
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a cyclopropylmethyl group, and a chloroethanone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions. A common approach is to use a cyclopropylmethyl halide as the electrophile and a nitrogen-containing nucleophile.
Chlorination: The final step involves the introduction of the chloroethanone moiety. This can be achieved through the reaction of the intermediate with a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the chloroethanone moiety, converting it to the corresponding alcohol.
Substitution: The chloro group in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require mild bases like triethylamine and solvents such as dichloromethane.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclopropylmethyl group contribute to its binding affinity and specificity. The chloroethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)butanone: Similar structure but with a butanone moiety.
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)pentanone: Similar structure but with a pentanone moiety.
Uniqueness
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroethanone moiety allows for unique reactivity patterns, while the cyclopropylmethyl group enhances its binding interactions with biological targets.
Propiedades
Fórmula molecular |
C10H17ClN2O |
|---|---|
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
2-chloro-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7H2/t9-/m0/s1 |
Clave InChI |
LWPUOYIAFCRFNC-VIFPVBQESA-N |
SMILES isomérico |
C1CN(C[C@H]1NCC2CC2)C(=O)CCl |
SMILES canónico |
C1CC1CNC2CCN(C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
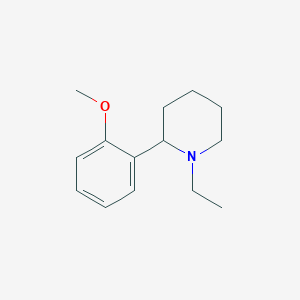
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)
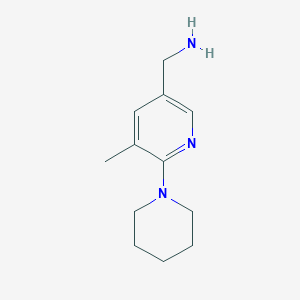
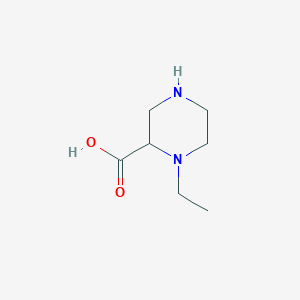
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
